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Compound of Interest

Compound Name: 3-Bromo-4-Fluorophenol

cat. No.: 81273239

An In-Depth Technical Guide to 3-Bromo-4-fluorophenol: Synthesis, Properties, and
Applications

Foreword for the Modern Researcher

In the landscape of pharmaceutical and agrochemical development, the utility of a molecule is
defined by the precision of its design and the reliability of its synthesis. Halogenated phenols
are foundational scaffolds in this endeavor, and among them, 3-Bromo-4-fluorophenol (CAS
No: 27407-11-0) emerges as a pivotal intermediate. Its unique substitution pattern—a hydroxyl
group for derivatization, a fluorine atom to modulate electronic properties and metabolic
stability, and a bromine atom poised for cross-coupling reactions—makes it a versatile tool for
molecular architects.

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my
objective is to provide a narrative grounded in practical experience, explaining not just what to
do, but why specific choices are made in a laboratory setting. We will delve into the causality of
its synthesis, the logic of its application in modern coupling chemistries, and the critical data
required for its unambiguous identification. The protocols herein are designed as self-validating
systems, incorporating checkpoints and characterization steps to ensure the integrity of the
experimental workflow.

Part 1: Core Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of its
effective application. 3-Bromo-4-fluorophenol is a substituted aromatic compound whose
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identity and behavior are dictated by its molecular structure and resulting physical

characteristics.

1.1: Chemical Identity

IUPAC Name: 3-bromo-4-fluorophenol[1]
CAS Number: 27407-11-0[1][2][3]

Molecular Formula: CeHaBrFO[1][2][3]
Canonical SMILES: C1=CC(=C(C=C10)Br)F[1]

InChiKey: QWTULQLVGNZMLF-UHFFFAOYSA-N[1]

1.2: Quantitative Physicochemical Data

The molecular weight and other physical constants are critical for stoichiometric calculations in

synthesis and for predicting the compound's behavior during purification and handling.

Property Value Source(s)
Molecular Weight 191.00 g/mol [11[3]
Monoisotopic Mass 189.94296 Da [1]

Yellow oil or Light orange to
Appearance [2][3]
Yellow/Green powder/crystal

Boiling Point 78 °C at 0.5 mmHg [3]
Density ~1.8 g/cm3 [2]
Flash Point ~99 °C [2]
Purity (Typical) >98% [2]

Part 2: Synthesis & Mechanistic Insight

The synthesis of 3-Bromo-4-fluorophenol is not achievable through the direct bromination of

4-fluorophenol. The strong ortho, para-directing nature of both the hydroxyl and fluoro
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substituents would lead to bromination at the 2-position. Therefore, a more strategic approach
is required, typically involving the construction of the molecule from a precursor where the
substitution pattern is already established.

A robust and common laboratory-scale synthesis involves the hydrolysis of a protected phenol,
such as (3-bromo-4-fluorophenyl) acetate. This precursor is readily synthesized from 3-bromo-
4-fluoroaniline via a Sandmeyer-type reaction sequence.

2.1: Recommended Synthetic Workflow: Hydrolysis of
Acetate Precursor

This protocol details the final deprotection step to yield the target phenol. It is a reliable method
that proceeds with high yield and simplifies purification.
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Caption: Synthetic workflow for 3-Bromo-4-fluorophenol.
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2.2: Detailed Experimental Protocol (Hydrolysis)

This protocol is adapted from established procedures for base-catalyzed acetate hydrolysis.
o Objective: To deprotect (3-bromo-4-fluorophenyl) acetate to yield 3-Bromo-4-fluorophenol.
e Materials:

o (3-bromo-4-fluorophenyl) acetate (1 equivalent)

o Ethanol (EtOH)

o 1M Sodium Hydroxide (NaOH) solution (2 equivalents)

o 1M Hydrochloric Acid (HCI) solution

o Dichloromethane (CHzClI2) or Ethyl Acetate (EtOAC)

o Saturated Sodium Chloride solution (Brine)

o Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (Na2S0a4)
o Procedure:

o Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (3-bromo-
4-fluorophenyl) acetate (e.g., 2.05 g, 8.8 mmol). Dissolve the starting material in ethanol
(e.g., 20 mL).

o Hydrolysis: Add 1M NaOH solution (e.g., 17.5 mL, 17.5 mmol). Allow the mixture to stir at
room temperature for 20 hours.

» Experimental Insight: The reaction is typically run at room temperature to prevent
potential side reactions. Progress can be monitored by Thin Layer Chromatography
(TLC) by observing the disappearance of the starting material spot and the appearance
of the more polar phenol product spot.

o Neutralization & Workup: After 20 hours, carefully neutralize the reaction mixture by slowly
adding 1M HCI until the pH is approximately 7.
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o Solvent Removal: Concentrate the mixture under reduced pressure using a rotary
evaporator to remove the ethanol.

o Extraction: Partition the remaining aqueous residue between an organic solvent like
CH2Clz and water. Extract the aqueous layer two more times with the organic solvent.

» Self-Validation Check: The phenol product is more soluble in the organic layer. A
complete extraction ensures a high recovery yield.

o Washing: Combine the organic layers and wash with brine. The brine wash helps to
remove residual water and inorganic salts from the organic phase.

o Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate under reduced pressure to yield the crude phenol, often as a yellow oil.

o Purification: If necessary, the crude product can be purified by flash column
chromatography on silica gel to yield the pure 3-Bromo-4-fluorophenol.

Part 3: Key Reactions & Applications

The synthetic value of 3-Bromo-4-fluorophenol lies in its ability to participate in reactions that
build molecular complexity. The bromine atom is an excellent handle for palladium-catalyzed
cross-coupling reactions, a cornerstone of modern drug discovery.

3.1: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon
bond between an organohalide and an organoboron compound.[4] For 3-Bromo-4-
fluorophenol, this allows for the direct attachment of aryl, heteroaryl, or vinyl groups at the 3-
position.

3.2: Reaction Mechanism: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)
species.

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-
Bromo-4-fluorophenol, forming a Pd(ll) complex. This is often the rate-limiting step.
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o Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a
more nucleophilic boronate complex. This complex then transfers its organic group to the
palladium center, displacing the halide.

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated from the metal center, forming the new C-C bond of the final product and
regenerating the Pd(0) catalyst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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